2-Isothiocyanatobenzo[d]thiazole
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Overview
Description
2-Isothiocyanatobenzo[d]thiazole: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science . The presence of the isothiocyanate group in the molecule adds to its reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanatobenzo[d]thiazole typically involves the reaction of 2-aminobenzothiazole with thiophosgene or other isothiocyanate sources under controlled conditions. One common method includes the use of thiophosgene in the presence of a base such as triethylamine, which facilitates the formation of the isothiocyanate group . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of less hazardous reagents and solvents, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Isothiocyanatobenzo[d]thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thiourea, carbamate, and thiocarbamate derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Cyclization Reactions: Cyclization can be induced using bases or acids as catalysts, depending on the desired product.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, may be used under controlled conditions.
Major Products Formed:
Thiourea Derivatives: Formed from the reaction with amines.
Carbamate and Thiocarbamate Derivatives: Formed from the reaction with alcohols and thiols, respectively.
Cyclized Heterocycles: Formed through cyclization reactions.
Scientific Research Applications
Chemistry: 2-Isothiocyanatobenzo[d]thiazole is used as a building block in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine: The compound’s derivatives have shown promise in medicinal chemistry as potential therapeutic agents for treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in manufacturing .
Mechanism of Action
The mechanism of action of 2-Isothiocyanatobenzo[d]thiazole involves its interaction with biological targets such as enzymes and receptors. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . This interaction can disrupt cellular processes and lead to the desired therapeutic effects, such as the inhibition of cancer cell proliferation or the elimination of microbial pathogens .
Comparison with Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of 2-Isothiocyanatobenzo[d]thiazole, known for its biological activities.
2-Mercaptobenzothiazole: Another thiazole derivative with applications in rubber vulcanization and as a corrosion inhibitor.
Benzothiazole: The parent compound of the thiazole family, widely used in various chemical and industrial applications.
Uniqueness: this compound stands out due to the presence of the isothiocyanate group, which imparts unique reactivity and potential for forming diverse derivatives. This makes it a versatile compound for various applications in research and industry .
Biological Activity
2-Isothiocyanatobenzo[d]thiazole is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazole derivatives have been extensively studied for their pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activities associated with this compound, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a thiazole ring substituted with an isothiocyanate group, which is critical for its biological activity. The presence of the isothiocyanate moiety enhances the compound's ability to interact with various biological targets.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for this compound against Staphylococcus aureus and Escherichia coli were reported to be as low as 1.56 μg/mL, indicating potent antibacterial effects .
- The compound also showed antifungal activity against species such as Candida albicans and Aspergillus niger, with MIC values ranging from 3.92 to 4.23 mM .
Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent:
- In vitro studies revealed that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HT29 (colon cancer). The IC50 values for these derivatives ranged from 0.1 to 2.5 µM .
- Structure-activity relationship (SAR) studies suggest that modifications at specific positions on the thiazole ring can enhance anticancer potency .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.
Study on Antimicrobial Properties
A study conducted by Hasanah et al. explored the antimicrobial efficacy of various thiazole derivatives, including this compound. The study found that compounds with both hydrophilic and lipophilic characteristics could effectively penetrate bacterial membranes, leading to cell lysis and death .
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 1.56 |
Escherichia coli | 6.25 |
Candida albicans | 3.92 |
Study on Anticancer Activity
Another research article focused on the anticancer potential of thiazole derivatives, including this compound. The study reported significant cytotoxicity against breast and lung cancer cell lines, suggesting that this compound could be developed further for cancer therapy .
Properties
Molecular Formula |
C8H4N2S2 |
---|---|
Molecular Weight |
192.3 g/mol |
IUPAC Name |
2-isothiocyanato-1,3-benzothiazole |
InChI |
InChI=1S/C8H4N2S2/c11-5-9-8-10-6-3-1-2-4-7(6)12-8/h1-4H |
InChI Key |
BOPXGBDKSQDNAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N=C=S |
Origin of Product |
United States |
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